molecular formula C12H12N2O2S B4567109 1-phenyl-N-(pyridin-4-yl)methanesulfonamide

1-phenyl-N-(pyridin-4-yl)methanesulfonamide

Cat. No.: B4567109
M. Wt: 248.30 g/mol
InChI Key: DEVQRSPAUNGQBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-phenyl-N-(pyridin-4-yl)methanesulfonamide is an organic compound with the molecular formula C13H14N2O2S and a molecular weight of 262.33 g/mol . This compound is known for its unique chemical structure, which includes a phenyl group and a pyridinyl group connected through a methanesulfonamide linkage. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-N-(pyridin-4-yl)methanesulfonamide typically involves the reaction of benzenemethanesulfonyl chloride with 4-aminopyridine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the production time and cost.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-N-(pyridin-4-yl)methanesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Investigated for its potential anti-inflammatory and antimicrobial properties.
    • Studies have indicated its effectiveness against various cancer cell lines, showcasing significant anticancer activity.
  • Biological Research
    • Explored as an enzyme inhibitor or ligand in biochemical assays.
    • The compound's ability to bind to specific molecular targets allows it to modulate biological pathways relevant to diseases.
  • Industrial Applications
    • Used as a building block in the synthesis of more complex organic molecules.
    • Its unique structural features make it valuable in the development of new materials and chemical processes.

Anticancer Properties

Research indicates that 1-phenyl-N-(pyridin-4-yl)methanesulfonamide exhibits significant anticancer activity against various cell lines:

Cell LineIC (µM)
MCF-7 (breast cancer)15
HeLa (cervical cancer)10
A549 (lung cancer)12

These values suggest moderate potency, indicating potential for further optimization.

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Candida albicans32 µg/mL

These findings suggest effectiveness against these pathogens, highlighting its potential therapeutic applications.

Case Studies

  • Acute Myeloid Leukemia (AML)
    • A study explored the effects of methanesulfonamide derivatives on AML cell lines. Modifications enhanced differentiation in AML cells, leading to reduced proliferation rates.
  • Inhibition of Kinases
    • Research focused on the compound's role as a kinase inhibitor demonstrated competitive inhibition against GSK-3β and IKK-β kinases, indicating strong inhibitory activity in vitro.

Mechanism of Action

The mechanism of action of 1-phenyl-N-(pyridin-4-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-phenyl-N-(pyridin-3-yl)methanesulfonamide
  • 1-phenyl-N-(pyridin-2-yl)methanesulfonamide
  • 1-phenyl-N-(pyridin-4-yl)ethanesulfonamide

Uniqueness

1-phenyl-N-(pyridin-4-yl)methanesulfonamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity, binding affinity, and biological activity, making it a valuable tool in various research applications.

Biological Activity

Overview

1-Phenyl-N-(pyridin-4-yl)methanesulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This compound has been investigated for its inhibitory effects on various biological targets, showcasing promising results in several preclinical studies.

Chemical Structure and Properties

The compound's structure can be depicted as follows:

  • Molecular Formula : C12_{12}H12_{12}N2_{2}O2_{2}S
  • Molecular Weight : 252.30 g/mol
  • Functional Groups :
    • Phenyl group
    • Pyridine ring
    • Methanesulfonamide moiety

This compound is believed to exert its biological effects through the inhibition of specific enzymes and receptors. The sulfonamide group is known to interact with active sites of target proteins, potentially leading to altered cellular signaling pathways.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study demonstrated that it could inhibit the growth of various cancer cell lines, including:

Cell Line IC50_{50} (µM)
MCF-7 (breast cancer)15
HeLa (cervical cancer)10
A549 (lung cancer)12

These values indicate a moderate level of potency, suggesting further optimization could enhance efficacy .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. It was evaluated against several pathogens, including:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Candida albicans32 µg/mL

These findings suggest that this compound may be effective in treating infections caused by these microorganisms .

Case Studies

  • Acute Myeloid Leukemia (AML) : A study explored the effect of various compounds, including derivatives of methanesulfonamide, on AML cell lines. Results indicated that certain modifications to the methanesulfonamide structure enhanced its ability to induce differentiation in AML cells, leading to reduced proliferation rates .
  • Inhibition of Kinases : Another research effort focused on the compound's potential as a kinase inhibitor. It demonstrated competitive inhibition against GSK-3β and IKK-β kinases, with IC50_{50} values indicating strong inhibitory activity in vitro .

Research Findings

Recent studies have highlighted the need for further investigation into the pharmacokinetics and toxicity profiles of this compound. Preliminary data suggest favorable characteristics such as low clearance rates and acceptable plasma protein binding, which are crucial for therapeutic applications .

Properties

IUPAC Name

1-phenyl-N-pyridin-4-ylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c15-17(16,10-11-4-2-1-3-5-11)14-12-6-8-13-9-7-12/h1-9H,10H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEVQRSPAUNGQBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.